molecular formula C16H16N2O6 B2753852 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 313405-06-0

3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B2753852
CAS No.: 313405-06-0
M. Wt: 332.312
InChI Key: WKQWZDLFCWLZDC-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C16H16N2O6 and a molecular weight of 332.31 g/mol . This compound is characterized by the presence of methoxy groups and a nitrophenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 4-methoxy-2-nitroaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methoxy groups can enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxy-N-(4-nitrophenyl)benzamide: Similar structure but lacks the methoxy group on the nitrophenyl ring.

    3,5-dimethoxy-N-(2-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.

    3,5-dimethoxy-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the nitro group

Uniqueness

3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the combination of methoxy and nitrophenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-11-4-5-14(15(9-11)18(20)21)17-16(19)10-6-12(23-2)8-13(7-10)24-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQWZDLFCWLZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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